-Methoxyphenol serves as a model substrate in biochemistry experiments. Scientists use it to investigate the mechanisms and functions of enzymes, particularly those involved in metabolism. One such enzyme system is cytochrome P450, a group of enzymes responsible for metabolizing various compounds in the body [1]. By studying how these enzymes interact with 4-Methoxyphenol, researchers can gain insights into their catalytic activity and overall structure.
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-Methoxyphenol plays a crucial role in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to serve as a building block for drugs belonging to different therapeutic classes. For example, 4-Methoxyphenol is a key starting material for the production of fluoroquinolone antibiotics, a widely used class of antibiotics for treating bacterial infections [2]. Additionally, it can be used in the synthesis of anticoagulant drugs, which help prevent blood clotting [2].
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4-Methoxyphenol, also known as p-methoxyphenol or Mequinol, is an organic compound with the chemical formula C₇H₈O₂. It appears as a white, waxy solid with a caramel-like odor and is soluble in organic solvents such as benzene and acetone, but only slightly soluble in water . This compound is a derivative of phenol and hydroquinone, characterized by the presence of a methoxy group (-OCH₃) at the para position relative to the hydroxyl group (-OH) on the aromatic ring. The molecular weight of 4-methoxyphenol is approximately 124.2 g/mol .
Mequinol's mechanism of action in skin lightening involves inhibiting the enzyme tyrosinase. Tyrosinase is responsible for the production of melanin, the pigment that determines skin color. By inhibiting tyrosinase, mequinol reduces melanin formation, leading to a lightening effect [].
4-Methoxyphenol has diverse applications across various industries:
Several methods exist for synthesizing 4-methoxyphenol:
Studies have explored the interactions of 4-methoxyphenol with other compounds:
Several compounds share structural similarities with 4-methoxyphenol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenol | Hydroxyl group (-OH) on benzene | Basic structure for many derivatives |
Anisole | Methoxy group (-OCH₃) on benzene | Less reactive than 4-methoxyphenol |
Hydroquinone | Two hydroxyl groups (-OH) on benzene | Stronger reducing agent than 4-methoxyphenol |
Catechol | Two hydroxyl groups at ortho positions | More reactive due to adjacent hydroxyls |
What sets 4-methoxyphenol apart from these similar compounds is its balance between reactivity and stability due to the presence of both hydroxyl and methoxy groups. This unique structure allows it to serve effectively as an antioxidant while also participating in selective
Gas chromatography with flame ionization detection represents a well-established analytical technique for the quantification of 4-methoxyphenol in various matrices. The method demonstrates exceptional sensitivity and reproducibility, making it particularly suitable for occupational exposure monitoring and environmental analysis [1].
The optimal separation of 4-methoxyphenol is achieved using fused silica capillary columns with different polarities. Two column configurations have been extensively validated: the DB-225 capillary column (30 meters × 0.32 millimeters internal diameter × 0.25 micrometers film thickness) and the alternative DB-1 capillary column (60 meters × 0.32 millimeters internal diameter × 1.0 micrometers film thickness) [1]. The DB-225 column, containing 50% cyanopropylphenyl and 50% dimethylpolysiloxane stationary phase, provides superior resolution for polar phenolic compounds due to its intermediate polarity characteristics.
Hydrogen serves as the optimal carrier gas at a flow rate of 1.5 milliliters per minute, providing enhanced sensitivity compared to helium while maintaining acceptable peak symmetry [1]. The temperature programming protocol begins at 100°C for one minute, followed by a linear increase of 5°C per minute to 140°C for the DB-225 column. For the DB-1 column, the initial temperature is set at 80°C with a 10°C per minute ramp to 160°C [1].
The validated sampling procedure employs XAD-7 solid-phase adsorbent tubes containing 15/50 mesh XAD-7 resin with a 100-milligram primary adsorbing section and a 50-milligram backup section [1]. Air samples are collected at a calibrated flow rate of 0.2 liters per minute for 100 minutes, yielding a total sample volume of 20 liters.
Desorption is accomplished using methanol containing 1 microliter per milliliter dimethyl formamide as internal standard. Each tube section is desorbed with 1 milliliter of the desorbing solution for 30 minutes with occasional agitation [1]. This extraction protocol achieves exceptional desorption efficiency, with average recoveries of 99.1% for 4-methoxyphenol across the tested concentration range of 10.2 to 102 micrograms.
The method exhibits outstanding analytical performance with a detection limit of 1 microgram for the analytical procedure and an overall detection limit of 0.05 milligrams per cubic meter based on a 20-liter air sample [1]. The precision, expressed as coefficient of variation, is 0.0147 for 4-methoxyphenol, demonstrating excellent reproducibility across multiple concentration levels.
Retention efficiency studies conducted with humid air (91% relative humidity) demonstrate that 99.1% of 4-methoxyphenol is retained on the primary adsorbent section with negligible breakthrough to the backup section [1]. Storage stability testing reveals that samples remain stable for at least 14 days at room temperature with average recoveries of 99.7%.
High-performance liquid chromatography utilizing mixed-mode stationary phases provides superior selectivity for 4-methoxyphenol analysis compared to conventional reverse-phase methods. The mixed-mode approach combines multiple interaction mechanisms, enabling enhanced separation of structurally similar phenolic compounds [2] [3].
The Primesep 100 column represents an advanced mixed-mode stationary phase incorporating embedded ion-pairing groups that facilitate simultaneous reverse-phase, ion-exchange, and ion-exclusion interactions [3]. This column design eliminates the requirement for ion-pairing reagents in the mobile phase while providing exceptional versatility for separating ionizable and non-ionizable compounds.
The stationary phase consists of silica particles with bonded alkyl chains containing embedded acidic functional groups that can interact with basic analytes through ion-exchange mechanisms [3]. Simultaneously, the hydrophobic alkyl chains provide reverse-phase retention through hydrophobic interactions with the aromatic ring system of 4-methoxyphenol.
Optimal separation conditions employ an isocratic mobile phase consisting of 10% acetonitrile in water with 0.1% sulfuric acid as buffer [2]. The sulfuric acid serves dual purposes: maintaining appropriate pH for consistent ionization state and providing counter-ions for the ion-exchange mechanism. The flow rate is maintained at 1.0 milliliter per minute using a column temperature of ambient conditions.
Detection is accomplished using ultraviolet spectrophotometry at 300 nanometers, which corresponds to the absorption maximum of the phenolic chromophore [2]. This wavelength provides optimal sensitivity while minimizing interference from common matrix components.
An alternative reverse-phase method utilizes the Newcrom R1 column, which features low silanol activity and enhanced pH stability [4]. This method employs a mobile phase of acetonitrile and water with phosphoric acid modifier, providing good separation under simpler conditions suitable for routine analysis.
The mixed-mode method demonstrates exceptional sensitivity with limit of detection values of 19.2 parts per billion for hydroquinone and 57.1 parts per billion for 4-methoxyphenol [2]. The method exhibits linear response across a wide dynamic range, enabling quantification from trace levels to major component concentrations.
Method validation demonstrates excellent precision and accuracy, with relative standard deviations typically below 2% for replicate injections [2]. The mixed-mode separation mechanism provides enhanced selectivity compared to conventional reverse-phase methods, particularly for separating 4-methoxyphenol from structurally related methoxyphenol isomers.
Spectrophotometric methods provide rapid, cost-effective approaches for 4-methoxyphenol determination in industrial quality control applications. These methods leverage the characteristic ultraviolet absorption properties of the phenolic chromophore and chemical derivatization reactions to achieve selective quantification [5] [6].
Direct ultraviolet spectrophotometric determination exploits the characteristic absorption of 4-methoxyphenol at 295 nanometers, corresponding to the π→π* electronic transition of the substituted benzene ring system [7]. The method utilizes methanolic solutions with appropriate buffer systems to maintain consistent pH conditions and prevent ionization-related spectral shifts.
Sample preparation involves dissolution of 4-methoxyphenol in methanol or methanol-water mixtures, followed by appropriate dilution to achieve concentrations within the linear response range of the spectrophotometer [8]. The method demonstrates good linearity across the microgram per milliliter concentration range with detection limits suitable for pharmaceutical and industrial applications.
The azo coupling method represents a highly sensitive colorimetric approach utilizing the reaction between diazotized 4-methoxyphenol and 2-tert-butyl-4-methoxyphenol (butylated hydroxyanisole) as coupling agent [5]. This method involves initial diazotization of 4-methoxyphenol using sodium nitrite in acidic conditions, followed by coupling with the aromatic coupling agent in alkaline medium.
The resulting azo dye exhibits intense absorption at 504 nanometers with high molar absorptivity of 0.26 × 10⁴ liters per mole per centimeter [5]. The method demonstrates excellent sensitivity with a detection limit of 0.0658 micrograms per milliliter and quantification limit of 0.2193 micrograms per milliliter. Linear response is observed across the range of 4 to 56 parts per million with correlation coefficients exceeding 0.999.
An alternative diazotization approach involves the reaction of 4-methoxyphenol with pre-formed diazonium salts to produce colored azo compounds for spectrophotometric determination [6]. This method utilizes sulfadoxine as the diazonium precursor, which is diazotized using sodium nitrite and hydrochloric acid, then coupled with 4-methoxyphenol in alkaline medium to form a reddish-orange colored complex.
The method demonstrates excellent sensitivity and selectivity for pharmaceutical applications, with the colored product exhibiting stable absorption characteristics suitable for quantitative analysis [6]. The alkaline coupling conditions ensure complete reaction and stable color development, while the spectrophotometric detection provides rapid results suitable for routine quality control testing.
Spectrophotometric methods are extensively employed in industrial quality control laboratories due to their simplicity, speed, and cost-effectiveness [9] [10]. These methods are particularly valuable for raw material testing, in-process monitoring, and finished product analysis where rapid results are required.
Mass spectrometry provides definitive structural confirmation and quantitative analysis capabilities for 4-methoxyphenol through characteristic fragmentation patterns and high-resolution mass measurements [11] [12]. Understanding the fragmentation mechanisms enables development of selective analytical methods and structural elucidation of related compounds.
Under electron ionization conditions, 4-methoxyphenol exhibits a molecular ion peak at mass-to-charge ratio 124, corresponding to the molecular formula C₇H₈O₂ [11]. The molecular ion demonstrates moderate stability with typical relative abundance of 20-40% depending on ionization conditions and instrument parameters.
The base peak commonly appears at mass-to-charge ratio 109, resulting from loss of a methyl radical (mass 15) from the methoxy group [13]. This fragmentation represents α-cleavage adjacent to the oxygen atom, a characteristic fragmentation pattern for aromatic methyl ethers. The resulting oxonium ion [C₆H₅O₂]⁺ exhibits enhanced stability through resonance delocalization involving both oxygen atoms.
Alternative fragmentation pathways include loss of the methoxy radical (mass 31) to yield the phenoxy cation at mass-to-charge ratio 93, and loss of the hydroxyl radical (mass 17) producing the methoxybenzene cation at mass-to-charge ratio 107 [13]. Ring fragmentation processes generate smaller fragment ions including mass-to-charge ratios 81, 66, 53, and 39, corresponding to various substituted cyclic and acyclic carbon fragments.
Chemical ionization using appropriate reagent gases provides enhanced molecular ion stability and simplified fragmentation patterns compared to electron ionization [14]. Methane chemical ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 125 with high relative abundance, facilitating molecular weight confirmation.
Ammonia chemical ionization generates both protonated molecules [M+H]⁺ and ammonium adducts [M+NH₄]⁺ at mass-to-charge ratios 125 and 142, respectively [14]. These soft ionization conditions minimize fragmentation while providing characteristic adduct ions for structural confirmation.
Tandem mass spectrometry enables selective quantification of 4-methoxyphenol in complex matrices through multiple reaction monitoring protocols [15]. Typical transitions include the molecular ion to the base peak (124 → 109) and molecular ion to major fragment ions (124 → 94, 124 → 81).
Collision-induced dissociation parameters are optimized to achieve maximum sensitivity while maintaining selectivity against interfering compounds [15]. Collision energies typically range from 15 to 25 electron volts, providing efficient fragmentation while preserving adequate precursor ion intensity for quantitative analysis.
High-resolution mass spectrometry provides accurate mass measurements enabling unambiguous molecular formula determination and enhanced specificity [16]. Time-of-flight and Orbitrap instruments routinely achieve mass accuracy within 2 parts per million, sufficient for confident identification of 4-methoxyphenol and discrimination from isobaric interferences.
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